molecular formula C14H19ClN2O2 B5366815 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide

5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide

Cat. No. B5366815
M. Wt: 282.76 g/mol
InChI Key: VSQXAKUYHCFJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide is a chemical compound that has shown promising results in scientific research. It is primarily used in the field of pharmacology as a potential drug candidate due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation. The compound has been found to inhibit the activity of various enzymes and proteins that are involved in these pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide in lab experiments include its ease of synthesis, low cost, and potent biological activity. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by modifying the chemical structure of the compound or by using appropriate solvents and dosages in experiments.

Future Directions

There are several future directions for research on 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide. One potential direction is to further explore its anti-cancer activity and its potential use in combination with other anti-cancer drugs. Another potential direction is to investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and modifications to the chemical structure of the compound may lead to the discovery of more potent and effective drug candidates.

Synthesis Methods

The synthesis of 5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide involves the reaction of 5-chloro-2-picoline with ethyl isocyanate and tetrahydro-2H-pyran-4-carboxaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

5-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridine-2-carboxamide has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity in vitro and in vivo, making it a potential drug candidate for the treatment of various types of cancer. Additionally, it has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-chloro-N-ethyl-N-(oxan-4-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-17(10-11-5-7-19-8-6-11)14(18)13-4-3-12(15)9-16-13/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXAKUYHCFJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCOCC1)C(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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